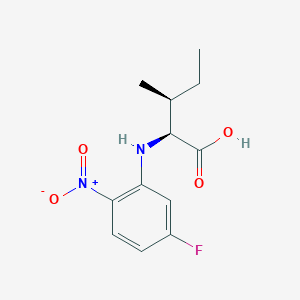

N-(5-Fluoro-2-nitrophenyl)-L-isoleucine

Description

Contextualizing Modified Amino Acids in Chemical Biology and Medicinal Chemistry Research

Modified amino acids are indispensable tools in the realms of chemical biology and medicinal chemistry. By moving beyond the canonical 20 proteinogenic amino acids, researchers can introduce novel functionalities, structural constraints, and physicochemical properties into peptides and proteins. This strategic alteration allows for the fine-tuning of biological activity, improvement of metabolic stability, and enhancement of target specificity. The incorporation of non-natural amino acids can lead to peptides with increased resistance to enzymatic degradation, modified conformational preferences, and the ability to act as inhibitors or modulators of protein-protein interactions. In medicinal chemistry, these modifications are a cornerstone of rational drug design, enabling the development of peptidomimetics and other small molecules with improved pharmacological profiles.

Significance of Fluoroaryl and Nitroaryl Moieties in N-Substituted Amino Acid Design

The nitroaryl moiety, on the other hand, is a strong electron-withdrawing group that can profoundly influence the reactivity and electronic characteristics of the molecule. nih.gov In medicinal chemistry, nitroaromatic compounds have been utilized in a variety of therapeutic areas. nih.gov The nitro group can participate in crucial hydrogen bonding interactions and can be metabolically reduced in hypoxic environments, a feature that has been exploited in the design of hypoxia-activated prodrugs for cancer therapy. nih.govchemicalbook.com The presence of both a fluorine atom and a nitro group on the same aromatic ring creates a unique electronic environment that can be exploited for specific molecular recognition or catalytic applications.

Overview of the Research Landscape surrounding N-(5-Fluoro-2-nitrophenyl)-L-isoleucine and Related Derivatives

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the broader class of N-aryl amino acids has been the subject of considerable scientific investigation. researchgate.netsci-hub.se Research in this area often focuses on the synthesis of these compounds and the evaluation of their potential as therapeutic agents, particularly as antimicrobial or anticancer agents. researchgate.net The synthesis of N-aryl amino acids can be achieved through various methods, including metal-catalyzed cross-coupling reactions. sci-hub.se

The study of related derivatives, such as other N-(halonitrophenyl)-substituted amino acids, provides valuable insights into the structure-activity relationships of this class of compounds. It is plausible that this compound and its analogues are being explored in proprietary research settings for their potential biological activities. The combination of a bulky, lipophilic isoleucine side chain with the electronically distinct 5-fluoro-2-nitrophenyl group makes this a compelling candidate for further investigation in drug discovery and chemical biology.

Interactive Data Tables

Due to the limited availability of specific experimental data for this compound in public databases, the following tables provide predicted or generalized data based on the properties of its constituent moieties and related compounds.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₅FN₂O₄ |

| Molecular Weight | 286.26 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents |

| Stereochemistry | (2S,3S)-configuration from L-isoleucine |

Table 2: Spectroscopic Data for L-Isoleucine (for reference)

| Spectroscopic Technique | Key Features |

| ¹H NMR (in D₂O) | Signals corresponding to the α-proton, β-proton, γ-protons, and δ-protons of the isoleucine side chain. |

| ¹³C NMR (in D₂O) | Resonances for the carboxyl carbon, α-carbon, and the carbons of the side chain. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. |

Structure

3D Structure

Properties

CAS No. |

479677-26-4 |

|---|---|

Molecular Formula |

C12H15FN2O4 |

Molecular Weight |

270.26 g/mol |

IUPAC Name |

(2S,3S)-2-(5-fluoro-2-nitroanilino)-3-methylpentanoic acid |

InChI |

InChI=1S/C12H15FN2O4/c1-3-7(2)11(12(16)17)14-9-6-8(13)4-5-10(9)15(18)19/h4-7,11,14H,3H2,1-2H3,(H,16,17)/t7-,11-/m0/s1 |

InChI Key |

BMWNZXRABWMWLF-CPCISQLKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC1=C(C=CC(=C1)F)[N+](=O)[O-] |

Canonical SMILES |

CCC(C)C(C(=O)O)NC1=C(C=CC(=C1)F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N 5 Fluoro 2 Nitrophenyl L Isoleucine

Strategies for Incorporating the 5-Fluoro-2-nitrophenyl Moiety

The introduction of the 5-fluoro-2-nitrophenyl group onto the L-isoleucine scaffold is a critical step that can be achieved through several synthetic routes. These methods are designed to be efficient and to preserve the chiral integrity of the amino acid.

Direct N-Arylation Approaches for L-Isoleucine

Direct N-arylation of L-isoleucine with a suitable 5-fluoro-2-nitrophenyl source is a straightforward approach. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are prominent in this context. beilstein-journals.org These reactions typically employ a palladium catalyst and a suitable ligand to facilitate the formation of the C-N bond between the amino group of L-isoleucine and an aryl halide or triflate.

Key to the success of this method is the careful selection of reaction conditions to minimize racemization of the chiral center of the amino acid. nih.gov The choice of base is particularly critical, as strong bases can lead to the loss of stereochemical purity. nih.gov Mechanistic studies have shown that racemization often occurs at the level of the amino acid ester starting material rather than the N-arylated product. nih.gov

| Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| Pd(OAc)₂ / t-BuBrettPhos | K₃PO₄ | Toluene | 80 °C | High | nih.gov |

| Pd₂(dba)₃ / X-Phos | Cs₂CO₃ | Toluene | 100 °C | High | beilstein-journals.org |

Nucleophilic Aromatic Substitution (SNAr) Routes to Fluoro-Nitroaryl Amine Precursors

An alternative strategy involves the synthesis of a fluoro-nitroaryl amine precursor, which is then coupled with L-isoleucine. Nucleophilic aromatic substitution (SNA) is a common method for preparing these precursors. nih.gov In this approach, a difluoronitrobenzene derivative, such as 3,4-difluoronitrobenzene, reacts with a nucleophile like ammonia (B1221849). researchgate.net The fluorine atom positioned para to the electron-withdrawing nitro group is highly activated and susceptible to substitution. nih.gov

The regioselectivity of the substitution can be influenced by the solvent and reaction conditions. nih.gov This method allows for the preparation of 5-fluoro-2-nitroaniline, which can then be used in subsequent coupling reactions with L-isoleucine or its derivatives. The synthesis of complex fluorinated amino acids often utilizes an SNAr approach. nih.gov

Coupling Reactions involving Activated Nitrophenyl Esters and L-Isoleucine

The use of activated esters is a well-established method in peptide synthesis and can be adapted for the N-arylation of L-isoleucine. uni-kiel.deamericanpeptidesociety.org In this methodology, 5-fluoro-2-nitrophenol (B146956) is converted into a more reactive species, such as a p-nitrophenyl ester. researchgate.net This activated ester then readily reacts with the amino group of L-isoleucine to form the desired N-arylated product.

Coupling reagents are often employed to facilitate the formation of the activated ester and the subsequent amidation. peptide.com Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), as well as phosphonium (B103445) and aminium salts like HBTU and HATU. peptide.combachem.com The addition of auxiliaries such as HOBt (1-hydroxybenzotriazole) can help to suppress racemization and improve reaction efficiency. americanpeptidesociety.orgbachem.com

| Coupling Reagent | Additive | Key Feature | Reference |

| DCC/DIC | HOBt/HOSu | Reduces racemization | bachem.com |

| HBTU/TBTU | HOBt | High efficiency, minimal racemization | peptide.com |

| PyAOP | - | Effective for sterically hindered amino acids | peptide.com |

Stereoselective Synthesis and Chiral Control in L-Isoleucine Derivatization

Maintaining the stereochemical integrity of L-isoleucine throughout the synthetic process is paramount. L-isoleucine has two chiral centers, making stereocontrol a significant challenge.

Enantioselective Derivatization of L-Isoleucine and its Precursors

Enantioselective methods aim to introduce the N-aryl group while preserving the existing chirality of L-isoleucine. This often involves the use of chiral catalysts or reagents that can differentiate between the enantiomers of a racemic starting material or control the stereochemical outcome of a reaction. rsc.orgacs.org

Derivatization with chiral agents, such as Marfey's reagent or chiral thiols in combination with ortho-phthalaldehyde (OPA), can be used to create diastereomeric compounds that are separable by chromatography. researchgate.net This allows for the analysis and purification of the desired enantiomer. rsc.org High-performance liquid chromatography (HPLC) with chiral stationary phases is another powerful tool for separating and quantifying enantiomers of derivatized amino acids. nih.gov

Mitigation of Racemization during N-Substitution of L-Isoleucine

Racemization, the process by which an enantiomerically pure compound is converted into a mixture of enantiomers, is a significant concern in amino acid chemistry. nih.gov It can occur via the formation of an oxazolone (B7731731) intermediate, particularly when the carboxylic acid is activated for coupling. uni-kiel.de The acidity of the α-proton is a key factor, and electron-withdrawing groups on the amino acid can exacerbate this issue. youtube.com

Several strategies are employed to minimize racemization:

Use of Mild Bases: Strong bases can deprotonate the α-carbon, leading to racemization. The use of weaker, non-nucleophilic bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) is preferred. uni-kiel.de

Low Reaction Temperatures: Conducting reactions at lower temperatures can help to reduce the rate of racemization.

Appropriate Protecting Groups: Electron-withdrawing protecting groups on the nitrogen atom can reduce the basicity of the α-nitrogen, thereby suppressing racemization. The 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group is a thiol-labile protecting group that has been shown to suppress racemization. nih.govnih.gov

Racemization Suppressants: Additives like HOBt and HOAt can react with the activated amino acid to form active esters that are less prone to racemization than other activated species. uni-kiel.deamericanpeptidesociety.org

Studies on the racemization of L-isoleucine have shown that it can epimerize to D-alloisoleucine. researchgate.net Careful control of reaction conditions and the use of appropriate reagents are essential to ensure the synthesis of enantiomerically pure N-(5-Fluoro-2-nitrophenyl)-L-isoleucine.

Protecting Group Strategies in the Synthesis of this compound and its Intermediates

In the synthesis of N-substituted amino acids, protecting groups are often employed to prevent unwanted side reactions at reactive functional groups. wikipedia.org For the synthesis of this compound, the primary functional groups to consider for protection are the α-amino group and the α-carboxyl group of L-isoleucine.

However, in the context of the direct N-arylation of L-isoleucine with 1,4-difluoro-2-nitrobenzene under basic conditions, the strategic use of protecting groups can be debated. The carboxyl group exists as a carboxylate anion under basic conditions, which is significantly less nucleophilic than the amino group. This inherent difference in reactivity often obviates the need for carboxyl group protection. The primary reaction is the nucleophilic attack of the more reactive amino group on the activated aromatic ring.

Nevertheless, in more complex synthetic routes or to ensure chemoselectivity, protecting groups may be utilized. The choice of protecting groups is guided by the principle of orthogonality, meaning that each protecting group can be removed under specific conditions without affecting the others. researchgate.net

Potential Protecting Groups for L-Isoleucine:

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| α-Amino Group | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA) |

| α-Amino Group | Benzyloxycarbonyl | Z (or Cbz) | Benzyl (B1604629) chloroformate | Catalytic hydrogenolysis or strong acids |

| α-Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., piperidine) |

| α-Carboxyl Group | Methyl ester | -OMe | Methanol, acid catalyst | Base-catalyzed hydrolysis |

| α-Carboxyl Group | Benzyl ester | -OBn | Benzyl alcohol, acid catalyst | Catalytic hydrogenolysis |

| α-Carboxyl Group | tert-Butyl ester | -OtBu | Isobutylene, acid catalyst | Acidic conditions (e.g., TFA) |

Purification and Isolation Techniques for N-Substituted Amino Acids

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. Standard techniques for the purification of amino acid derivatives, such as chromatography and crystallization, are typically employed. researchgate.netgoogle.com

Chromatographic Methods:

Column Chromatography: This is a widely used technique for the purification of organic compounds. column-chromatography.com The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. An appropriate solvent system (eluent) is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For N-aryl amino acids, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is often used as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield the purified compound.

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. nih.gov A small amount of the reaction mixture is spotted onto a TLC plate coated with silica gel, which is then developed in a solvent chamber. The separated spots are visualized under UV light or by staining. The retention factor (Rf) of the product can be determined and used to optimize the conditions for column chromatography.

Crystallization:

Crystallization is a powerful technique for the final purification of solid compounds. nycu.edu.tw The crude or partially purified this compound is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature to form a saturated solution. The solution is then slowly cooled, allowing the desired compound to crystallize out while impurities remain in the solution. The choice of solvent is crucial and is often determined by experimentation. A good crystallization solvent will dissolve the compound when hot but not when cold. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Isolation Procedure:

Following the completion of the synthesis, a typical workup and isolation procedure would involve:

Quenching the reaction with water.

Acidifying the aqueous solution to protonate the carboxyl group of the product.

Extracting the product into an organic solvent such as ethyl acetate.

Washing the organic layer with brine to remove any remaining water-soluble impurities.

Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

Filtering off the drying agent and concentrating the solution under reduced pressure to obtain the crude product.

Purifying the crude product by column chromatography followed by crystallization to yield pure this compound.

Elucidation of Molecular Structure and Conformation of N 5 Fluoro 2 Nitrophenyl L Isoleucine

Spectroscopic Characterization Techniques for N-(5-Fluoro-2-nitrophenyl)-L-isoleucine

Definitive structural elucidation of this compound relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These methods provide unambiguous evidence for the atomic connectivity and validate the elemental composition of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment and Conformational Analysis

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aromatic region would feature signals corresponding to the three protons on the fluoro-nitrophenyl ring, with their chemical shifts and coupling patterns dictated by the electron-withdrawing nitro group and the electronegative fluorine atom. The L-isoleucine portion of the molecule would display characteristic signals for the alpha-proton (Cα-H), beta-proton (Cβ-H), gamma-protons (Cγ-H₂), and the methyl protons (Cγ-CH₃ and Cδ-H₃). nih.govkpwulab.com The N-H proton of the secondary amine linkage is also observable and can provide insights into hydrogen bonding. researchgate.netusc.edu.au

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. steelyardanalytics.com The six distinct carbon signals from the aromatic ring would appear in the downfield region (typically 110-160 ppm), with their exact positions influenced by the fluorine and nitro substituents. The carbonyl carbon of the carboxylic acid group is expected at the lowest field (around 170-180 ppm). The aliphatic carbons of the L-isoleucine side chain (Cα, Cβ, Cγ, Cδ, and the Cγ-methyl) would resonate in the upfield region of the spectrum. kpwulab.com

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts, which are highly sensitive to the local electronic environment. thermofisher.comwikipedia.org For this compound, a single resonance is expected for the fluorine atom. The chemical shift of this signal provides a unique fingerprint for the electronic state of the aromatic ring. Furthermore, spin-spin coupling between the ¹⁹F nucleus and adjacent protons (³JH-F) would split the fluorine signal into a multiplet, providing further structural confirmation. huji.ac.il

| Nucleus | Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic-H | 7.0 - 8.5 | dd, ddd, dd |

| N-H | 8.5 - 9.5 (may be broad) | d | |

| Cα-H | 4.0 - 4.5 | dd | |

| Cβ-H | 1.9 - 2.2 | m | |

| Cγ-H₂ | 1.2 - 1.6 | m | |

| Cγ-CH₃ | 0.9 - 1.1 | d | |

| Cδ-H₃ | 0.8 - 1.0 | t | |

| ¹³C | Aromatic-C | 110 - 155 | - |

| C-F | 155 - 165 (d, ¹JC-F) | - | |

| C-NO₂ | 140 - 150 | - | |

| C=O | 170 - 178 | - | |

| Cα | 58 - 62 | - | |

| Cβ | 35 - 40 | - | |

| Cγ & Cγ-CH₃ | 10 - 30 | - | |

| Cδ | 10 - 15 | - | |

| ¹⁹F | Ar-F | -100 to -130 (vs. CFCl₃) | ddd |

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. libretexts.orgyoutube.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. libretexts.org

For this compound, the molecular formula is C₁₂H₁₅FN₂O₄. Using the precise masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ¹⁹F = 18.99840, ¹⁴N = 14.00307, ¹⁶O = 15.99491), the calculated monoisotopic mass is 286.1019 Da. An experimental HRMS measurement yielding a mass value that matches this calculated value to within a few parts per million (ppm) provides unequivocal validation of the molecular formula. uni-jena.deacs.org

Conformational Analysis of the this compound Scaffold

Intramolecular Interactions Governing Conformational Preferences

The preferred conformation of this compound is significantly influenced by the formation of an intramolecular hydrogen bond. The geometry of the molecule places the secondary amine proton (N-H) in close proximity to one of the oxygen atoms of the ortho-nitro group. This N-H···O=N interaction is a well-documented stabilizing force in ortho-nitroaniline derivatives. acs.org

This hydrogen bond creates a pseudo-six-membered ring, which severely restricts the rotation around the N-C(aryl) bond. nih.gov This conformational lock fixes the orientation of the fluoro-nitrophenyl ring relative to the L-isoleucine backbone. While a weaker N-H···F interaction is also theoretically possible, the interaction with the nitro group's oxygen is generally more favorable and dominant in stabilizing the planar arrangement of this part of the molecule. rsc.org

Influence of the Fluoro-Nitrophenyl Moiety on the L-Ioleucine Side Chain Conformation

The attachment of the bulky N-(5-fluoro-2-nitrophenyl) group to the L-isoleucine nitrogen atom introduces significant steric hindrance that directly impacts the conformational freedom of the isoleucine side chain. mdpi.com The conformation of the side chain is described by two key dihedral angles, χ₁ (chi-1) and χ₂ (chi-2).

Advanced Chemical Transformations and Derivative Synthesis of N 5 Fluoro 2 Nitrophenyl L Isoleucine

Derivatization at the Carboxyl Group of N-(5-Fluoro-2-nitrophenyl)-L-isoleucine

The carboxylic acid of the isoleucine residue is a primary site for derivatization, allowing for the formation of esters, amides, and activated esters essential for building larger peptide structures.

The carboxyl group of this compound can be readily converted into esters and amides through standard condensation reactions. Esterification is typically achieved by reacting the compound with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents.

Amidation reactions involve coupling the carboxylic acid with a primary or secondary amine. These reactions are fundamental in synthesizing peptide fragments and other amide-containing molecules. The use of peptide coupling reagents is standard practice to facilitate amide bond formation efficiently and with minimal side reactions, such as epimerization.

For applications in solid-phase or solution-phase peptide synthesis, the carboxyl group must be "activated" to facilitate nucleophilic attack by the amino group of another amino acid. This is commonly achieved by converting the carboxylic acid into an activated ester. These esters are more reactive than simple alkyl esters and serve as excellent leaving groups during the coupling reaction.

Ortho-nitrophenyl esters, for instance, have been explored as reactive intermediates in peptide synthesis. nih.gov The specific conformation of these esters can influence their reactivity. nih.gov More commonly, p-nitrophenyl (ONp) esters or N-hydroxysuccinimide (OSu) esters are employed. chemimpex.com These activated esters of this compound can be synthesized using condensing agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the reaction between the carboxylic acid and the corresponding hydroxyl compound (e.g., p-nitrophenol or N-hydroxysuccinimide). The use of such derivatives is a cornerstone of modern peptide chemistry.

| Activating Agent/Method | Resulting Activated Ester | Key Features |

|---|---|---|

| p-Nitrophenol + DCC/EDC | p-Nitrophenyl (ONp) Ester | Crystalline, stable, allows for spectrophotometric monitoring of reaction progress. chemimpex.com |

| N-Hydroxysuccinimide (NHS) + DCC/EDC | N-Hydroxysuccinimide (OSu) Ester | Highly reactive, forms a water-soluble byproduct (NHS), leading to easier purification. |

| Pentafluorophenol + DCC/EDC | Pentafluorophenyl (OPfp) Ester | Very high reactivity, often used for coupling sterically hindered amino acids. |

Transformations of the Nitro Group within the 5-Fluoro-2-nitrophenyl Moiety

The nitro group is a powerful electron-withdrawing group that also serves as a synthetic handle for further functionalization, most notably through its reduction to an amino group or by leveraging its photochemical properties.

The aromatic nitro group can be selectively reduced to a primary amine (–NH2) under various conditions. This transformation is significant as it dramatically alters the electronic properties of the aromatic ring and provides a new site for derivatization. Common methods for this reduction include catalytic hydrogenation (e.g., using H2 gas with a palladium-on-carbon catalyst, Pd/C) or chemical reduction using reagents like tin(II) chloride (SnCl2) in acidic media or sodium dithionite (B78146) (Na2S2O4).

The resulting compound, N-(2-Amino-5-fluorophenyl)-L-isoleucine, is a valuable intermediate. The newly formed aniline (B41778) moiety can undergo a wide range of subsequent reactions, including diazotization to form diazonium salts, which can then be subjected to Sandmeyer-type reactions to introduce various substituents (e.g., -OH, -CN, -Br). Furthermore, the amino group can be acylated, sulfonylated, or used in the synthesis of heterocyclic ring systems like benzimidazoles. wikipedia.org

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Methanol or Ethanol solvent, room temperature, atmospheric or elevated pressure. | Clean reaction with gaseous byproduct (H₂O). Can sometimes affect other reducible groups. |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, often with heating. | A classic method, effective and high-yielding. Requires stoichiometric amounts of the metal salt. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent system. | A milder reducing agent, often used when other sensitive functional groups are present. |

| Iron (Fe) powder / Acetic Acid | Aqueous acetic acid, often with heating. | An inexpensive and effective method commonly used in industrial-scale reductions. |

The ortho-nitrobenzyl group and its derivatives are one of the most widely used classes of photolabile, or "photo-cleavable," protecting groups in organic synthesis and chemical biology. acs.orgresearchgate.net Upon irradiation with UV light (typically in the range of 350-365 nm), the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges and fragments, cleaving the bond to the protected functional group.

The N-(5-Fluoro-2-nitrophenyl) moiety in the title compound is structurally analogous to these photolabile groups. Research on unnatural amino acids like 2-nitrophenylalanine has demonstrated that their incorporation into a peptide can render the polypeptide backbone susceptible to photochemical cleavage upon UV irradiation. nih.govresearchgate.net This process allows for the precise spatial and temporal control over the activation or deactivation of peptides and proteins. nih.gov By extension, this compound and peptides derived from it could be explored for similar light-induced fragmentation applications, making it a target for the development of photo-activatable drugs or biological probes.

Modulation of the Fluoroaryl Moiety

The fluorine atom on the phenyl ring is another key site for synthetic modification. Its presence, ortho to an activating nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the displacement of the fluoride (B91410) ion by a wide range of nucleophiles, providing a powerful strategy for creating a library of structurally diverse analogs.

In the SNAr mechanism, the attack of a nucleophile on the carbon atom bearing the fluorine is facilitated by the strong electron-withdrawing effect of the ortho-nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex). Fluorine is an excellent leaving group in this context. A variety of nucleophiles can be employed, including alkoxides (to form ethers), amines (to form substituted anilines), and thiols (to form thioethers). beilstein-journals.orgbeilstein-journals.org This pathway offers a straightforward method to tune the steric and electronic properties of the aryl moiety, which can be critical for modulating the biological activity of the resulting derivatives.

| Nucleophile (Nu-H) | Base/Solvent System | Product: N-(5-Nu-2-nitrophenyl)-L-isoleucine Derivative |

|---|---|---|

| Methanol (CH₃OH) | KOH / Methanol | N-(5-Methoxy-2-nitrophenyl)-L-isoleucine |

| Phenol (C₆H₅OH) | K₂CO₃ / DMF | N-(5-Phenoxy-2-nitrophenyl)-L-isoleucine |

| Morpholine | K₂CO₃ / DMF | N-(5-Morpholino-2-nitrophenyl)-L-isoleucine |

| Thiophenol (C₆H₅SH) | K₂CO₃ / DMF | N-(5-(Phenylthio)-2-nitrophenyl)-L-isoleucine |

Investigating Substituent Effects on Reactivity and Electronic Properties

The chemical behavior of this compound is dominated by the electronic effects of its substituents on the N-phenyl ring. The fluorine atom at the 5-position and the nitro group at the 2-position are both strongly electron-withdrawing groups. Their combined influence renders the aromatic ring highly electron-deficient, which is a critical factor in its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. rsc.orgmdpi.com

The nitro group, being one of the most powerful electron-withdrawing groups, activates the ring towards nucleophilic attack, primarily at the positions ortho and para to it. mdpi.com The fluorine atom also contributes to this activation through its inductive effect. researchgate.net This heightened electrophilicity of the aromatic ring is a key feature. For instance, in the context of peptide synthesis, the nitrogen of the isoleucine is rendered significantly less nucleophilic compared to a standard amino acid, which can affect coupling efficiencies. Conversely, the activated phenyl ring itself becomes a site for potential post-synthetic modifications.

The electronic properties can be quantified through computational chemistry to predict reactivity. Parameters such as electrostatic potential maps and frontier molecular orbital energies (HOMO/LUMO) would illustrate the electron-deficient nature of the aromatic ring.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Implication for Reactivity |

|---|---|---|

| Hammett Constant (σ) of Substituents | High positive value | Indicates strong electron-withdrawing nature, increasing aryl ring reactivity towards nucleophiles. |

| 19F NMR Chemical Shift | Downfield shift | Reflects the electron-deficient environment of the fluorine atom. |

| LUMO Energy | Low | The low-lying Lowest Unoccupied Molecular Orbital would be centered on the aromatic ring, indicating susceptibility to nucleophilic attack. mdpi.com |

| N-H Acidity | Increased | The electron-withdrawing nature of the aryl group increases the acidity of the N-H proton, potentially affecting reaction conditions. |

These properties collectively suggest that while the N-aryl bond itself is stable, the aromatic ring is primed for reactions that are not typical for standard amino acid residues, opening avenues for creating complex, derivatized peptide structures.

Incorporation into Peptidic Architectures

The unique structure of this compound makes it an intriguing candidate for inclusion in various peptide-based structures. Its bulky, rigid N-substituent can be used to enforce specific backbone conformations, while the reactive handles on the phenyl ring allow for secondary modifications.

Incorporating this compound into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires special consideration due to the steric hindrance and reduced nucleophilicity of the secondary amine. peptide.comrsc.org Standard coupling reagents may prove less effective, necessitating more potent activators.

A general Fmoc-based SPPS strategy would involve the following steps:

Resin Preparation: The synthesis begins with a standard resin (e.g., Rink Amide or Wang resin) to which the first C-terminal amino acid is attached. bachem.com

Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed using a piperidine (B6355638) solution. chempep.com

Coupling: For the coupling of this compound, a highly efficient coupling reagent is required. A common choice for sterically hindered or N-substituted amino acids is a uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). bachem.com Longer coupling times or double coupling cycles might be necessary to achieve a high yield.

Capping: Any unreacted N-terminal amines on the resin are capped, typically with acetic anhydride, to prevent the formation of deletion sequences.

Chain Elongation: The cycle of deprotection and coupling is repeated to add subsequent amino acids.

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). peptide.com

Table 2: Optimized Coupling Conditions for this compound in SPPS

| Parameter | Condition | Rationale |

|---|---|---|

| Coupling Reagent | HATU / HCTU | Highly reactive, effective for sterically hindered and N-substituted amino acids. bachem.com |

| Base | DIPEA / Collidine | Non-nucleophilic base to facilitate the reaction without causing side reactions. |

| Solvent | DMF or NMP | Standard polar aprotic solvents for SPPS that effectively swell the resin. |

| Reaction Time | 2-4 hours | Extended time to overcome the lower reactivity of the secondary amine. |

| Temperature | 25-50°C | Moderate heating can increase coupling efficiency for difficult sequences. |

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis remains valuable, particularly for large-scale production or for segments that are difficult to assemble on a solid support. chempep.comwikipedia.org The synthesis of a dipeptide containing this compound in solution would follow a classical approach.

The process generally involves:

Protection: The C-terminal carboxyl group of the this compound is protected, for instance, as a methyl or benzyl (B1604629) ester. The N-terminal amino acid that will be coupled to it must have its amino group protected (e.g., with a Boc or Fmoc group). libretexts.org

Activation and Coupling: The carboxyl group of the N-terminally protected amino acid is activated, typically using a carbodiimide (B86325) like DCC (N,N'-Dicyclohexylcarbodiimide) in the presence of an additive such as HOBt (1-Hydroxybenzotriazole) to minimize racemization. bachem.com This activated species is then reacted with the deprotected amino group of the this compound ester.

Purification: After the coupling reaction, the resulting protected dipeptide is purified from byproducts and unreacted starting materials, usually by chromatography or crystallization.

Deprotection: The protecting groups are removed to yield the final dipeptide.

This method allows for purification at each step, ensuring the high purity of the final product, which can be critical for subsequent fragment condensation to build larger peptides.

Foldamers are non-natural oligomers that adopt well-defined, predictable secondary structures, mimicking natural peptides and proteins. nih.govduke.edu The incorporation of N-substituted amino acids like this compound is a powerful strategy in foldamer design. The bulky and conformationally restricting N-aryl group can be used to control the torsional angles of the peptide backbone, thereby directing the folding of the oligomer into specific shapes, such as helices or sheets. duke.edudtic.mil

The design principles for such foldamers would focus on:

Conformational Constraint: The steric bulk of the 5-fluoro-2-nitrophenyl group would likely restrict the rotation around the N-Cα bond, favoring specific dihedral angles. This can be used to nucleate or stabilize helical structures.

Aromatic Interactions: The electron-deficient phenyl ring can participate in π-π stacking interactions with other aromatic residues within the oligomer, further stabilizing the folded conformation.

Periodic Placement: By placing the this compound residue at regular intervals in the sequence (e.g., every third or fourth residue), a specific helical pitch can be induced.

The synthesis of these foldamers would typically be carried out using the SPPS methods described previously, which are well-suited for the iterative assembly of oligomers with defined sequences. figshare.com The fluoronitrophenyl group also offers a site for post-synthesis modification, allowing for the attachment of other functional molecules to the folded scaffold. nih.govnih.gov

Mechanistic Investigations of Biological Interactions and Applications As Probes

Impact of the N-(5-Fluoro-2-nitrophenyl)-L-isoleucine Scaffold on Molecular Recognition and Binding

The arylated amino acid structure is a key determinant in how the molecule interacts with biological targets. The addition of the 5-Fluoro-2-nitrophenyl group to L-isoleucine dramatically alters its physicochemical properties compared to the parent amino acid, influencing its hydrophobicity, electronic distribution, and steric profile, which are critical for molecular recognition and binding events.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful technique for studying protein-ligand interactions, and the fluorine atom in this compound makes it an ideal probe. The ¹⁹F chemical shift is highly sensitive to the local molecular environment. nih.gov When the compound binds to a protein, changes in its environment are reflected as perturbations in the ¹⁹F NMR signal, providing insights into binding events, conformational changes, and binding affinity.

While direct studies on this compound are not extensively documented in available literature, the principles are well-established through research on related systems. For instance, ¹⁹F NMR studies on the E. coli Leucine-Isoleucine-Valine (LIV) binding protein, a natural receptor for isoleucine, have utilized 5-fluorotryptophan (B555192) and difluoromethionine incorporated into the protein structure. nih.govresearchgate.net In these "protein-observed" experiments, the binding of ligands like L-leucine causes distinct narrowing and shifting of the protein's ¹⁹F signals, indicating a conformational change from an "open" to a "closed" state upon ligand binding. nih.govnih.gov

Conversely, in a "ligand-observed" ¹⁹F NMR experiment, this compound would serve as the direct probe. The key parameters observed would be:

Chemical Shift Perturbation: A change in the ¹⁹F chemical shift upon binding to a target protein.

Line Broadening: An increase in the width of the ¹⁹F signal, which is indicative of the ligand binding to a large macromolecule like a protein.

Signal Intensity: Changes in signal intensity can be used to quantify binding and determine dissociation constants (Kd).

This approach allows for the efficient screening of weak and rapidly associating complexes, which is highly valuable in drug discovery and fragment-based screening. scholaris.ca

Table 1: Representative ¹⁹F NMR Observables in Protein-Ligand Interaction Studies

| Observable Parameter | Information Gained | Typical Observation upon Binding |

| Chemical Shift (δ) | Changes in local electronic environment | Shift in peak position (ppm) |

| Linewidth (Δν) | Change in molecular tumbling rate | Broadening of the NMR signal |

| Signal Intensity (I) | Quantification of bound vs. free states | Decrease in free signal intensity |

| Relaxation Times (T₁, T₂) | Dynamics of the ligand-protein complex | Changes in relaxation rates |

Biochemical systems are inherently chiral and often exhibit high selectivity for one enantiomer of a molecule over the other. The L-isoleucine component of the compound is the naturally occurring, proteinogenic stereoisomer. nih.gov The ability of enzymes, receptors, and transporters to distinguish between this compound and its D-enantiomer is a critical aspect of its biological interactions.

While direct enantioselectivity studies on this specific compound are sparse, research on structurally similar molecules highlights the utility of the fluoronitrophenyl scaffold in chiral recognition. A chiral derivatization reagent, Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA), which shares the core structure, is used to separate and quantify amino acid enantiomers in biological samples via liquid chromatography-tandem mass spectrometry (LC/MS/MS). researchgate.net The method relies on the formation of diastereomeric complexes that can be easily resolved, demonstrating that this chemical scaffold is effective for probing enantiomeric differences. researchgate.net Fluorescent probes based on other chiral structures have also shown high enantioselectivity for free amino acids, with enantiomeric fluorescence enhancement ratios reaching as high as 199 for methionine and 118 for leucine. nih.gov This principle underscores the potential for this compound to exhibit significant enantiomeric selectivity in its interactions with chiral biological targets.

Influence on Enzymatic Stability and Modulation of Biological Activity

The introduction of a fluoronitrophenyl group can significantly influence a molecule's susceptibility to enzymatic degradation and its ability to modulate biological pathways. Fluorination is a well-known strategy to enhance metabolic stability in pharmaceuticals by strengthening the C-F bond and blocking sites of oxidative metabolism. nih.gov

Furthermore, N-aryl amino acids are recognized as important motifs in many physiologically active systems and have been investigated as potential antibacterial agents. mdpi.comresearchgate.net Studies on a series of synthesized N-aryl amino acids showed that some derivatives possess promising broad-spectrum antibacterial activity against strains like Streptococcus pneumoniae and Escherichia coli. mdpi.com Additionally, certain enzymes show a preference for substrates containing electron-withdrawing groups. For example, phenylalanine ammonia (B1221849) lyases (PALs), which catalyze the amination of cinnamic acids, favor derivatives with nitro (NO₂) groups. frontiersin.org This suggests that the 2-nitro group in this compound could influence its interaction with specific enzyme active sites. The incorporation of fluorinated aromatic amino acids into peptides has been shown to enhance protein stability and, in some cases, alter enzymatic activity. nih.gov

Table 2: Potential Biological Activities of N-Aryl and Fluorinated Amino Acids

| Compound Class | Investigated Biological Effect | Example Finding | Reference |

| N-Aryl Amino Acids | Antibacterial Activity | Activity comparable to standard drugs against S. pneumoniae and E. coli. | mdpi.com |

| Fluorinated Amino Acids | Enhanced Metabolic Stability | Incorporation into peptides increases their catabolic stability. | nih.gov |

| Fluorinated Aromatic Amino Acids | Cytostatic/Cytotoxic Effects | L-4-fluorotryptophan inhibited breast cancer cell growth with an IC₅₀ of ~15 µM. | nih.gov |

Membrane Permeability Studies and Mechanisms of Cellular Uptake (Research Models)

For a compound to exert an intracellular effect, it must first cross the cell membrane. The permeability and uptake mechanism of this compound are influenced by the properties of both the amino acid and the N-aryl substituent. The N-arylation increases the lipophilicity of the molecule compared to L-isoleucine alone, which generally favors passive diffusion across lipid bilayers. nih.gov Studies on various amino acids have shown that hydrophobic variants are approximately 100 times more permeable than hydrophilic ones. nih.gov

However, the structural similarity to natural amino acids also suggests the potential for carrier-mediated transport. Research on fluorinated aromatic amino acids, such as fluorotryptophan and fluorophenylalanine, has demonstrated that their cellular uptake occurs via active transport through specific amino acid transporters, particularly the L-type amino acid transporter (LAT) system. nih.gov This active transport mechanism can lead to significant intracellular accumulation, with concentrations reaching up to 70-fold higher than extracellular levels. nih.gov Given that L-isoleucine is a natural substrate for these transporters, it is highly probable that this compound is recognized and transported into cells by these systems.

Table 3: Factors Influencing Membrane Permeability of Amino Acid Derivatives

| Factor | Influence on Permeability | Mechanism |

| Increased Hydrophobicity | Increases | Enhanced partitioning into the lipid bilayer (passive diffusion). |

| Structural Mimicry | Increases | Recognition and transport by carrier proteins (e.g., LAT system). |

| Cholesterol Content | Decreases | Reduces membrane fluidity and transient defects. |

| Charge | Variable | Depends on membrane surface charge; neutral forms permeate more rapidly. |

Applications as Biological Probes and Research Tools

The combined features of this compound make it a valuable tool in biochemical research beyond simple interaction studies. Its reactive nature and spectroscopic tag position it as a versatile probe for labeling and identifying biological molecules.

By itself, the this compound compound is not fluorescent. The nitrophenyl group is a strong electron-withdrawing group and a well-known fluorescence quencher. However, the scaffold serves as an excellent reactive handle for multi-step fluorescent labeling strategies. The fluoro-nitro-aryl moiety is analogous to the reactive group in Sanger's reagent (1-fluoro-2,4-dinitrobenzene), which readily undergoes nucleophilic aromatic substitution with primary amines, such as the N-terminus of a peptide or the ε-amino group of a lysine (B10760008) residue.

A common strategy involves two key steps:

Covalent Attachment: The compound reacts with an amine on a target protein or peptide, forming a stable covalent bond.

Chemical Modification: The nitro group is chemically reduced to an amine (-NH₂). This newly formed aromatic amine can then be readily coupled to a variety of fluorescent dyes (fluorophores) that have amine-reactive functionalities (e.g., NHS esters or isothiocyanates).

This indirect labeling approach allows for the site-specific introduction of a fluorophore, transforming the initial non-fluorescent tag into a potent fluorescent probe for use in techniques like fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies. This strategy leverages the specific reactivity of the fluoronitrophenyl group to achieve targeted labeling of biomolecules.

NMR-Based Probing and Interaction Monitoring (e.g., utilizing ¹⁹F NMR)

The fluorine-19 (¹⁹F) nucleus is an exceptionally effective probe for monitoring molecular interactions via NMR spectroscopy. Its utility stems from several key properties: it is a spin ½ nucleus, possesses 100% natural abundance, and exhibits a high gyromagnetic ratio, which results in high detection sensitivity. Crucially, the ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an exquisite reporter on changes in its vicinity, such as those occurring upon binding to a biological macromolecule like a protein.

In a typical protein-observed ¹⁹F NMR experiment, a fluorine-labeled molecule is introduced into a protein sample. The resulting NMR spectrum may show well-resolved resonances for each unique fluorine environment. When a ligand or other binding partner is introduced, any interaction with the fluorinated probe molecule can induce perturbations in the local magnetic field. These perturbations are observed as changes in the ¹⁹F NMR signal, most commonly as a change in the chemical shift (a phenomenon known as chemical shift perturbation, or CSP). The magnitude of the CSP can provide information about the location of the binding site and the affinity of the interaction.

For a compound like this compound, the fluorine atom on the phenyl ring would serve as the NMR-active probe. In its free state in solution, the compound would exhibit a characteristic ¹⁹F NMR signal. Upon binding to a protein, the environment of the fluorine atom would change due to interactions with amino acid residues in the binding pocket. This change would lead to a shift in its resonance frequency.

While specific data for this compound is not available, research on other fluorinated amino acids and ligands demonstrates the power of this technique. For instance, studies using fluorinated tryptophan or phenylalanine incorporated into proteins have successfully mapped ligand binding sites and characterized conformational changes. The large chemical shift dispersion common in ¹⁹F NMR—often spanning over 200 ppm—allows for the resolution of individual signals even in complex systems, which is a significant advantage over proton (¹H) NMR.

By titrating a protein with a fluorinated ligand and monitoring the ¹⁹F chemical shift, one can determine the dissociation constant (Kd) of the interaction. The chemical shift of the fluorine signal is measured at various concentrations of the protein, and the data are fitted to a binding isotherm to calculate the Kd.

To illustrate the application of this technique, the following table presents hypothetical data from a ¹⁹F NMR titration experiment. In this scenario, a solution of this compound (the probe) is titrated with increasing concentrations of a target protein, and the ¹⁹F chemical shift is recorded at each step.

| Target Protein Concentration (µM) | Observed ¹⁹F Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ) (ppm) |

|---|---|---|

| 0 | -118.50 | 0.00 |

| 10 | -118.62 | 0.12 |

| 25 | -118.78 | 0.28 |

| 50 | -119.01 | 0.51 |

| 100 | -119.35 | 0.85 |

| 250 | -119.89 | 1.39 |

| 500 | -120.25 | 1.75 |

In this hypothetical example, the progressive addition of the target protein causes a downfield shift in the ¹⁹F signal of this compound, indicating a direct interaction and a change in the fluorine atom's local environment upon binding. Such data would allow for the quantification of binding affinity and provide insights into the binding mechanism.

Theoretical and Computational Studies of N 5 Fluoro 2 Nitrophenyl L Isoleucine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties of N-(5-Fluoro-2-nitrophenyl)-L-isoleucine. Methods such as Density Functional Theory (DFT) are commonly employed to model its electronic structure, providing insights into molecular stability, reactivity, and spectroscopic properties. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The electronic structure of this compound is significantly influenced by the substituents on the phenyl ring. The nitro group (-NO₂) at the ortho position and the fluorine atom (-F) at the meta position are strong electron-withdrawing groups. This electronic perturbation affects the charge distribution across the entire molecule. DFT calculations would likely reveal a significant polarization of the N-phenyl bond, with the electron density being drawn towards the nitrophenyl moiety.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the substituents would be expected to lower the energies of both the HOMO and LUMO. The precise energy gap would be a key outcome of these calculations, indicating the molecule's susceptibility to nucleophilic or electrophilic attack.

Furthermore, the molecular electrostatic potential (MEP) map would visualize the charge distribution. Regions of negative potential, likely concentrated around the oxygen atoms of the nitro and carboxyl groups, indicate sites prone to electrophilic attack. Conversely, regions of positive potential would highlight areas susceptible to nucleophilic attack.

Illustrative Data from Quantum Chemical Calculations:

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -2.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 5.8 D | Measures the overall polarity of the molecule. |

Note: The values presented in this table are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations.

Molecular Dynamics Simulations to Understand Dynamic Behavior and Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior and conformational landscape of this compound in a simulated physiological environment. These simulations model the atomic motions of the molecule over time, providing a detailed picture of its flexibility and preferred shapes (conformations).

A key area of interest for this molecule is the conformational flexibility of the L-isoleucine side chain and the rotational freedom around the bond connecting the nitrogen atom to the phenyl ring. The bulky and hydrophobic side chain of isoleucine can adopt various spatial arrangements, which can be crucial for its interaction with biological targets. MD simulations can map these conformational states and determine their relative stabilities.

By analyzing the trajectories from MD simulations, one can identify the most populated conformational clusters, calculate the root-mean-square deviation (RMSD) to assess structural stability, and analyze the formation of intramolecular hydrogen bonds that might further stabilize certain conformations.

Illustrative Conformational Analysis Data:

| Dihedral Angle | Predominant Range (degrees) | Implication |

| Cα-N-C(phenyl)-C(nitro) | -20 to 20 | Restricted rotation due to ortho-nitro group. |

| N-Cα-Cβ-Cγ | 160 to 180 (anti) | Common low-energy conformation for the isoleucine side chain. |

| N-Cα-Cβ-Cγ | -80 to -40 (gauche-) | Alternative stable conformation of the side chain. |

Note: The data in this table are for illustrative purposes to show the type of information obtained from molecular dynamics simulations.

Structure-Activity Relationship (SAR) Prediction and Design Hypotheses for Derivatives

Based on the structural and electronic features of this compound, several hypotheses for the design of new derivatives with potentially modulated activity can be proposed. Structure-activity relationship (SAR) studies, guided by computational predictions, aim to identify which parts of the molecule are essential for its function and how modifications will affect its properties.

The 5-fluoro-2-nitrophenyl group is a key feature. The strong electron-withdrawing properties of the nitro and fluoro groups significantly influence the electronic character of the molecule. It is hypothesized that these features could be critical for binding to a biological target through specific electronic interactions.

Design hypotheses for new derivatives could explore the following modifications:

Modification of the Phenyl Ring Substituents: The position and nature of the electron-withdrawing groups could be altered. For instance, moving the fluoro group to a different position or replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) could fine-tune the electronic properties and steric profile of the molecule.

Replacement of the Phenyl Ring: The nitrophenyl moiety could be replaced with other aromatic or heteroaromatic systems to explore different spatial and electronic requirements for activity.

Modification of the L-isoleucine Moiety: The isoleucine side chain could be replaced with other natural or unnatural amino acid side chains to probe the importance of its size, shape, and hydrophobicity for biological activity. For example, derivatives with smaller (alanine) or larger (leucine, phenylalanine) side chains could be synthesized.

These design hypotheses can be initially tested using computational methods like molecular docking (if a target is known) and quantitative structure-activity relationship (QSAR) modeling before undertaking synthetic efforts.

Table of Hypothesized SAR for Derivatives:

| Modification | Rationale | Predicted Impact on Activity |

| Replace 2-nitro with 4-nitro | Alter the steric and electronic profile. | May decrease activity due to loss of ortho-effect, or increase it by allowing better binding pocket fit. |

| Replace 5-fluoro with 5-chloro | Increase lipophilicity and size. | Could enhance or decrease activity depending on the nature of the binding site. |

| Replace L-isoleucine with L-valine | Reduce the size of the aliphatic side chain. | Likely to decrease activity if hydrophobic interactions of the ethyl group are critical. |

| Replace L-isoleucine with L-phenylalanine | Introduce an aromatic side chain. | May lead to new π-π stacking interactions, potentially increasing activity. |

Note: This table presents hypothetical predictions to guide the design of new chemical entities and is not based on experimental data for this specific compound series.

Future Research Directions and Emerging Academic Applications

Development of Advanced Synthetic Routes for N-(5-Fluoro-2-nitrophenyl)-L-isoleucine and its Analogues

The synthesis of N-aryl amino acids is a cornerstone of medicinal chemistry and chemical biology, providing building blocks for peptides, peptidomimetics, and various heterocyclic compounds. mdpi.com Future research into this compound will likely focus on establishing efficient and stereoretentive synthetic methodologies.

Current methods for N-arylation of amino acids offer a template for these future developments. mdpi.comnih.gov A primary route would involve the nucleophilic aromatic substitution (SNAr) reaction between L-isoleucine and an activated fluoro-nitroaromatic compound. The presence of the electron-withdrawing nitro group ortho to a fluorine atom on the phenyl ring makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack by the amino group of L-isoleucine.

Advanced synthetic strategies could focus on optimizing reaction conditions to maximize yield and minimize racemization of the chiral isoleucine center. This could involve exploring various bases, solvent systems, and temperature profiles. Furthermore, palladium-catalyzed cross-coupling reactions, a powerful tool for forming C-N bonds, could be adapted for this purpose, potentially offering milder reaction conditions and broader substrate scope for creating a library of analogues. nih.gov

Future research could systematically evaluate and compare these methods, with key metrics being reaction efficiency, scalability, and the preservation of stereochemical integrity.

Table 1: Proposed Synthetic Routes for this compound

| Synthetic Strategy | Key Reactants | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | L-isoleucine, 1,4-Difluoro-2-nitrobenzene or 1-Fluoro-2-nitro-4-halobenzene | Cost-effective, well-established mechanism. | Optimization of base and solvent to prevent racemization and side reactions. |

| Palladium-Catalyzed N-Arylation (Buchwald-Hartwig) | L-isoleucine ester, 1-Bromo-5-fluoro-2-nitrobenzene, Pd catalyst, Ligand | Mild reaction conditions, high functional group tolerance. | Ligand screening, optimization of catalyst loading, and protecting group strategy for the amino acid. |

Exploration in Novel Materials Science and Supramolecular Chemistry

The unique structural characteristics of this compound make it an intriguing candidate for applications in materials science and supramolecular chemistry. The combination of a chiral amino acid, an aromatic ring capable of π-π stacking, and hydrogen bonding moieties (the carboxylic acid and the N-H group) provides a rich platform for designing self-assembling systems. nih.govmdpi.com

Future research could investigate the self-assembly properties of this molecule in various solvents to form ordered nanostructures such as fibers, gels, or vesicles. nih.gov The interplay of hydrophobic interactions from the isoleucine side chain and π-π stacking from the nitrophenyl ring could lead to the formation of robust supramolecular polymers. The fluorine atom could introduce additional desirable properties, such as increased thermal stability and hydrophobicity, and potentially direct the self-assembly process through specific intermolecular interactions. rsc.org

Furthermore, N-aryl amino acids can serve as monomers for the synthesis of novel polymers. rsc.orgresearchgate.netacs.org this compound could be polymerized to create chiral, functional polyamides or other polymers. The nitro group offers a handle for post-polymerization modification, allowing the tuning of the material's properties. For example, reduction of the nitro group to an amine would drastically alter the polymer's solubility and electronic characteristics.

Table 2: Potential Applications in Materials and Supramolecular Chemistry

| Area of Application | Underlying Principle | Potential Functionality | Future Research Direction |

|---|---|---|---|

| Supramolecular Gels | Self-assembly via hydrogen bonding, π-π stacking, and hydrophobic interactions. mdpi.com | Responsive materials, scaffolds for cell culture. | Investigating gelation properties in response to pH, temperature, or light. |

| Chiral Polymers | Polymerization of the amino acid monomer. | Chiral stationary phases for chromatography, asymmetric catalysts. | Developing controlled polymerization methods to achieve high molecular weight and defined stereochemistry. |

Innovative Applications in Chemical Biology Tool Development and Bio-orthogonal Chemistry

The field of chemical biology constantly seeks new tools to probe and manipulate biological systems with precision. The this compound scaffold is particularly promising in this regard, primarily due to the properties of the ortho-nitrobenzyl moiety, a well-known photocleavable protecting group. thieme-connect.denih.govnih.gov

The 2-nitrophenyl group can act as a "caging" group. When attached to a biologically active molecule or a specific site on a protein, it can render it inactive. Upon irradiation with UV light, the nitro group induces a photochemical reaction that cleaves the N-C bond, releasing the active molecule or restoring protein function with high spatiotemporal control. acs.org Future research could explore the incorporation of this compound into peptides to create photocontrollable biological probes. The fluorine substituent may also be used to fine-tune the photochemical properties of the caging group.

While the nitro group itself is not a typical bio-orthogonal handle, it can be a precursor to one. For instance, the selective reduction of the nitro group to an amine, followed by diazotization and azidation, can convert the residue into an azido-functionalized amino acid. rsc.org This azido (B1232118) group can then participate in highly specific bio-orthogonal "click" reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), for labeling and imaging biomolecules in living systems. researchgate.netresearchgate.netnih.gov This two-step modification strategy could enable the targeted labeling of proteins that have incorporated this unnatural amino acid.

Table 3: Potential Applications in Chemical Biology and Bio-orthogonal Chemistry

| Application | Mechanism | Key Features | Future Research Direction |

|---|---|---|---|

| Photocleavable Linker/Protecting Group | Light-induced cleavage of the ortho-nitrobenzyl group. nih.gov | Spatiotemporal control of substrate release or protein activation. | Synthesis of peptides containing the compound and characterization of their photocleavage quantum yield and kinetics. |

| Bio-orthogonal Handle Precursor | Chemical conversion of the nitro group to an azide. rsc.org | Enables site-specific protein labeling via click chemistry. | Development of efficient and biocompatible conditions for the nitro-to-azide conversion on peptides or proteins. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.